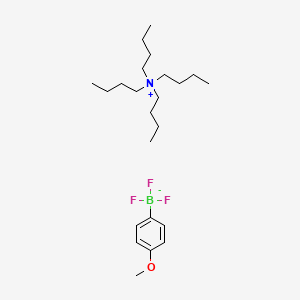

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is a biochemical used for proteomics research . It has a molecular formula of C7H7BF3O•C16H36N and a molecular weight of 417.4 .

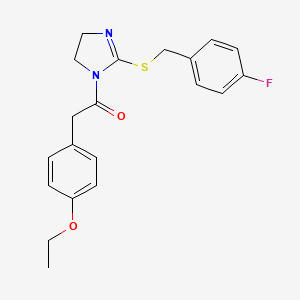

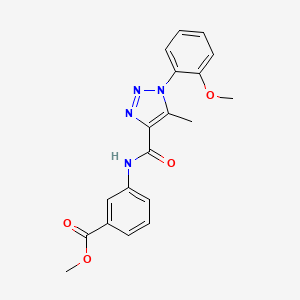

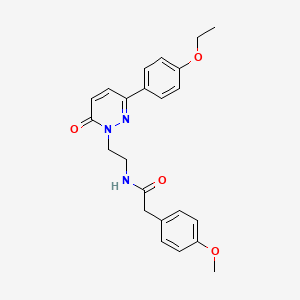

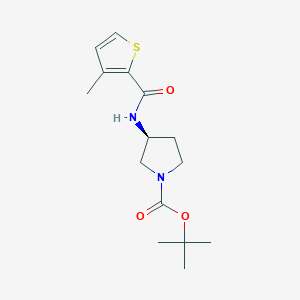

Molecular Structure Analysis

The molecular structure of this compound consists of a Tetrabutylammonium cation and a (4-methoxyphenyl)trifluoroborate anion . The exact structure is not provided in the search results.Chemical Reactions Analysis

This compound is used in Suzuki Cross-Coupling reactions, where organotrifluoroborates act as potent boronic acid surrogates .Physical and Chemical Properties Analysis

This compound has a molecular weight of 417.4 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Tetrabutylammonium trifluoroborates, including variants such as Tetrabutylammonium (4-methoxyphenyl)trifluoroborate, have been extensively studied for their synthesis methods and chemical properties. The direct preparation of tetrabutylammonium trifluoroborates from boronic acids has been described as highly efficient, particularly for aromatic and aliphatic boronic acids. This protocol avoids the use of hazardous substances like HF, making it safer and more environmentally friendly (Prakash, Pertusati, & Olah, 2011).

Electrochemical Applications

Tetrabutylammonium salts have shown significant potential in electrochemical applications. For instance, their use in electric double layer capacitor (EDLC) applications has been explored. The ionic liquids formed by these salts demonstrate promising characteristics such as wide potential windows and high ionic conductivity, making them suitable for use in EDLCs (Sato, Masuda, & Takagi, 2004).

Organic Synthesis Applications

In organic synthesis, this compound and related compounds have been used in various reactions. For example, tetrabutylammonium tribromide has been utilized for bromodeboronation of organotrifluoroborates, demonstrating high regio- and chemoselectivity and tolerating a wide range of functional groups. This method provides an efficient route to synthesize various organic compounds (Yao et al., 2010).

Applications in Kinetics and Catalysis

Studies have also focused on the role of tetrabutylammonium salts in catalyzing chemical reactions and investigating kinetic behaviors. For example, the hydrolysis of certain esters catalyzed by tetrabutylammonium bromide has been examined to understand the kinetic behavior and mechanism of these reactions (Wang, Vivekanand, & Yu, 2012).

Utility in Nucleophilic Fluorination

Tetrabutylammonium bifluoride has been identified as an effective reagent in nucleophilic fluorination processes. It provides excellent yields with minimal formation of elimination-derived side products, making it suitable for various substrates (Kim, Kim, Lee, & Shin, 2008).

Physical Properties and Analysis

Physical properties of tetrabutylammonium salts, such as conductance and viscosity, have been studied extensively. These properties are crucial in understanding the behavior of these compounds in various solvent systems and their potential applications in analytical chemistry (Gupta, Das, & Hazra, 1988).

Safety and Hazards

Propiedades

IUPAC Name |

tetrabutylazanium;trifluoro-(4-methoxyphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-6(3-5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMZYELHKCCXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43BF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)

![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)

![(E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661811.png)